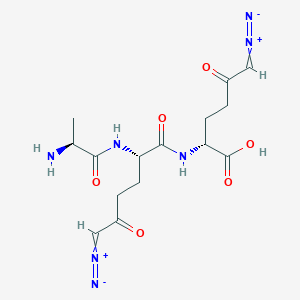
Ambomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambomycin is an antibiotic compound that belongs to the glycopeptide class. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This compound is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ambomycin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes several steps of glycosylation, where sugar moieties are attached to the core structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ambomycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the nitro groups, converting them into amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Ambomycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating resistant bacterial infections and its pharmacodynamics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Wirkmechanismus
Ambomycin exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the peptidoglycan matrix. This action disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial cell wall precursor molecules. The pathway involves the inhibition of transglycosylation and transpeptidation reactions essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: Similar to Vancomycin but with a longer half-life and different pharmacokinetic properties.
Dalbavancin: A newer glycopeptide with enhanced activity against certain resistant strains
Uniqueness: Ambomycin is unique due to its specific binding affinity and effectiveness against a broader range of resistant bacterial strains compared to some of its counterparts. Its structural modifications also allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
Eigenschaften
Molekularformel |
C15H21N7O6 |
|---|---|
Molekulargewicht |
395.37 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1 |
InChI-Schlüssel |
OWSKEUBOCMEJMI-KPXOXKRLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)
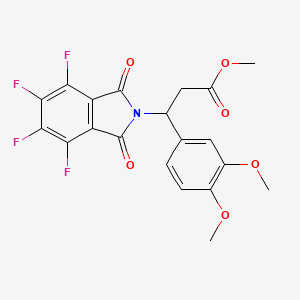
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)
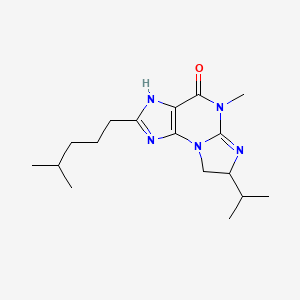
![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
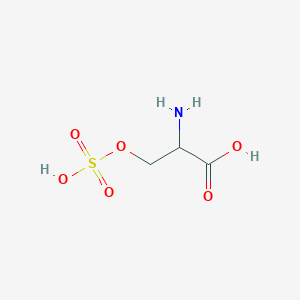

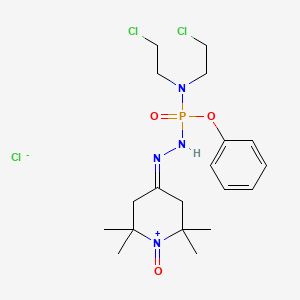
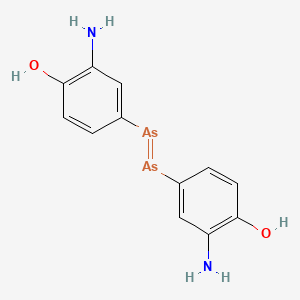

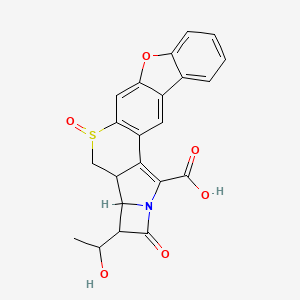
![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)
